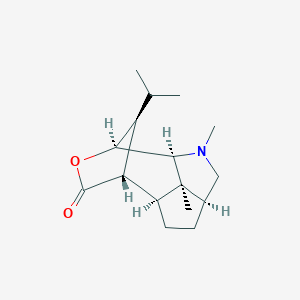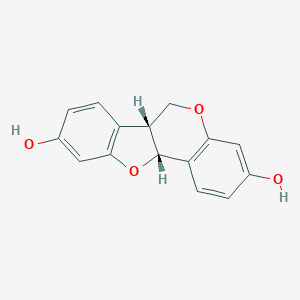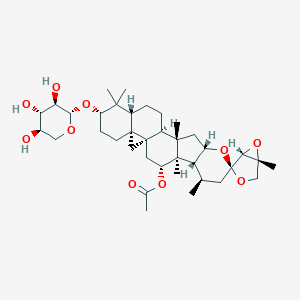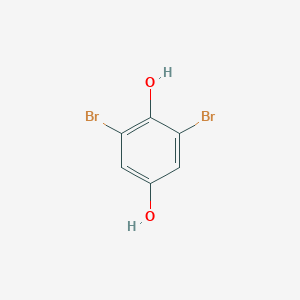
2,6-Dibromohydroquinone
Overview
Description
2,6-Dibromohydroquinone is a brominated derivative of hydroquinone, characterized by the presence of two bromine atoms at the 2 and 6 positions on the benzene ring. Its molecular formula is C6H4Br2O2, and it is known for its applications in various chemical and biological processes .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo redox reactions, which may influence its interaction with its targets .
Biochemical Pathways
2,6-Dibromohydroquinone has been identified as a reactive metabolite of many brominated phenolic environmental pollutants . It’s formed by cytochrome P450 2C9
Pharmacokinetics
It’s known that the compound can be metabolized in rat and human liver microsomal systems .
Result of Action
It’s suggested that the compound and its metabolites may be cytotoxic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s been identified as a reactive metabolite of several brominated phenolic environmental pollutants and a disinfection byproduct in drinking water .
Biochemical Analysis
Biochemical Properties
2,6-Dibromohydroquinone has been shown to have antioxidant properties and can be used as a reactive oxygen species (ROS) scavenger . It interacts with enzymes such as cytochrome P450 2C9, CYP1A1, 2D6, 2E1, and 3A4 . These interactions involve redox reactions between this compound and these enzymes, leading to its transformation into other metabolites .
Cellular Effects
The combination of this compound and Cu(II) can induce synergistic DNA damage as measured by double strand breakage in plasmid DNA and 8-oxo-7,8-dihydro-2’-deoxyguanosine (8-oxodG) formation . This suggests that this compound can influence cell function by interacting with DNA and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it forms a DNA-Cu(II)/Cu(I) complex, and the highly reactive hydroxyl radicals produced by DNA-bound-Cu(I) with H2O2, produced by the redox reactions between this compound and Cu(II), immediately attack DNA in a site-specific manner .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Its role in the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB) in Pigmentiphaga sp. strain H8 has been studied
Metabolic Pathways
This compound is involved in the metabolic pathways of many brominated phenolic environmental pollutants . It is formed by cytochrome P450 2C9 and is further transformed mainly by CYP1A1, 2D6, 2E1, and 3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromohydroquinone can be synthesized through the bromination of hydroquinone. The reaction typically involves the use of bromine in an aqueous or organic solvent under controlled conditions to ensure selective bromination at the 2 and 6 positions . The reaction can be represented as follows:
C6H4(OH)2+2Br2→C6H2Br2(OH)2+2HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromohydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromohydroquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromohydroquinone
- 2,6-Dichlorohydroquinone
- 2,6-Diiodohydroquinone
Comparison
2,6-Dibromohydroquinone is unique due to the specific positioning of bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its chlorinated and iodinated counterparts, it exhibits different reactivity patterns and biological effects. For instance, bromine atoms confer distinct electronic properties compared to chlorine or iodine, affecting the compound’s behavior in chemical and biological systems .
Properties
IUPAC Name |
2,6-dibromobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELUPRVYGHTVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186956 | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-25-3 | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3333-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dibromohydroquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K482GW3Y3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,6-Dibromohydroquinone?
A1: this compound is a halogenated aromatic compound. Its molecular formula is C6H4Br2O2, and its molecular weight is 267.89 g/mol. While specific spectroscopic data is not provided in the provided abstracts, typical characterization methods for this compound include NMR, IR, and mass spectrometry.
Q2: How is this compound formed and what are its downstream effects in biological systems?
A: this compound can be generated through various metabolic pathways. For instance, it's identified as a metabolite of the drug Benzbromarone (BBR) through ipso-substitution by Cytochrome P450 (CYP) enzymes, primarily CYP2C9. [, ] This metabolite, alongside its oxidized form (2,6-dibromoquinone) and a mono-debrominated catechol, exhibits significant cytotoxicity in human hepatocellular carcinoma cells, exceeding the toxicity of the parent drug BBR. [, ] This suggests a link between these metabolites and BBR-induced hepatotoxicity. [, ]
Q3: How does this compound interact with enzymes in biodegradation processes?
A: this compound is a key intermediate in the biodegradation of certain halogenated compounds. For example, in the bacterium Flavobacterium sp. strain ATCC 39723, this compound is produced during the degradation of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by the enzyme pentachlorophenol hydroxylase. [] This enzyme, typically involved in pentachlorophenol degradation, can also metabolize Bromoxynil, converting it to this compound with the release of cyanide. []
Q4: What is the role of this compound in the catabolism of 3,5-dibromo-4-hydroxybenzoate (DBHB)?
A: this compound is a crucial intermediate in the newly discovered oxidative decarboxylation pathway for DBHB catabolism. [] In Pigmentiphaga sp. strain H8, the enzyme OdcA, a NAD(P)H-dependent flavin monooxygenase, catalyzes the oxidative decarboxylation of DBHB to this compound. [] Subsequently, another enzyme, OdcB (a dioxygenase), cleaves the aromatic ring of this compound, leading to further degradation steps. []
Q5: How is the production of this compound controlled during DBHB catabolism?
A: The bacterium Pigmentiphaga sp. strain H8 exhibits tight regulation of this compound production during DBHB catabolism to ensure metabolic safety. [] A LysR-type transcriptional activator, OdcR, plays a critical role in this regulation by differentially activating the transcription of genes involved in DBHB degradation, including odcB, which encodes the enzyme responsible for this compound degradation. [] Interestingly, a single nucleotide mutation in the regulatory binding site of the odcB promoter leads to its significantly higher transcription compared to other genes in the pathway, ensuring efficient removal of the potentially toxic this compound. []
Q6: Can this compound be formed through non-biological processes?
A: Yes, research indicates that this compound can also be generated through the transformation of Tetrabromobisphenol A (TBrBPA) by free chlorine in water treatment processes. [] This reaction occurs over a wide pH range and involves the formation of a phenoxy radical from TBrBPA, which can then undergo various reactions, ultimately leading to the formation of this compound along with other halogenated phenolic compounds. []
Q7: What is the environmental impact of this compound?
A: While the provided abstracts do not directly address the environmental fate and impact of this compound, its presence as a metabolite in the degradation pathways of herbicides like Bromoxynil [] and its formation during chlorine disinfection of water containing TBrBPA [] suggest potential ecological concerns. Further research is needed to fully understand its persistence, bioaccumulation potential, and toxicity to various organisms in different environmental compartments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
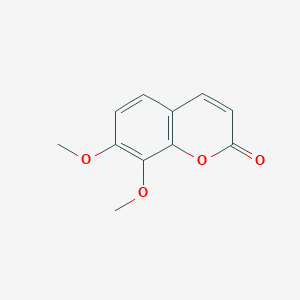
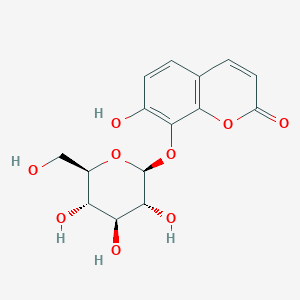

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
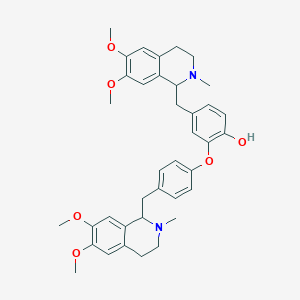
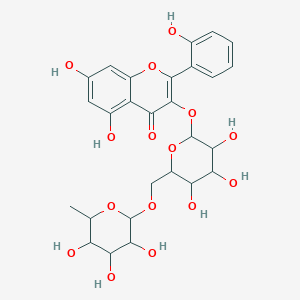
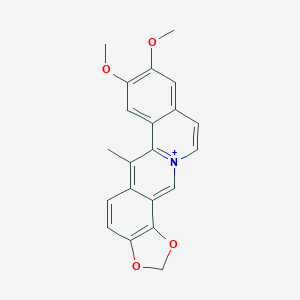

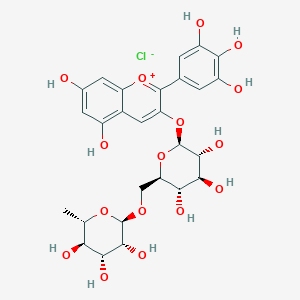
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
